2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate
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Overview
Description
2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylphenyl group, an oxoethyl group, and a phenylalaninate moiety. Its molecular formula is C34H49N3O7, and it has a molecular weight of 611.769 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[(4-methylcyclohexyl)carbonyl]phenylalanine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenylalaninate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanyl N-{(4-ethylphenyl)[isopropyl(N-{[(2-methyl-2-propanyl)oxy]carbonyl}seryl)amino]acetyl}phenylalaninate: Similar structure but with different substituents, leading to variations in chemical properties and reactivity.
4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: Contains a quinoline ring, which imparts different biological activities.
Uniqueness
2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H33NO4 |
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Molecular Weight |
435.6 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-[(4-methylcyclohexanecarbonyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C27H33NO4/c1-3-20-11-15-22(16-12-20)25(29)18-32-27(31)24(17-21-7-5-4-6-8-21)28-26(30)23-13-9-19(2)10-14-23/h4-8,11-12,15-16,19,23-24H,3,9-10,13-14,17-18H2,1-2H3,(H,28,30) |
InChI Key |
DHCVUADXJFZIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(CC3)C |
Origin of Product |
United States |
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